

Physical and chemical properties of tetrafluorohydroquinone

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Compound of Interest

Compound Name: Tetrafluorohydroquinone

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An In-Depth Technical Guide to the Physical and Chemical Properties of
Tetrafluorohydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorohydroquinone (TFHQ), systematically named 2,3,5,6-tetrafluorobenzene-1,4-diol, is a fluorinated aromatic compound of significant interest in materials science, organic synthesis, and pharmaceutical research. The introduction of four highly electronegative fluorine atoms onto the hydroquinone scaffold dramatically alters its electronic properties, acidity, and redox potential compared to its non-fluorinated analog. This guide provides a comprehensive overview of the essential physical and chemical properties of TFHQ, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly as a versatile building block in drug discovery.

Introduction: The Significance of Fluorination in Hydroquinone Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.^{[1][2]} In the context of the hydroquinone framework, perfluorination offers several distinct advantages. The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the hydroxyl groups, modulates the redox potential of

the quinone/hydroquinone couple, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3] These modifications make **tetrafluorohydroquinone** a valuable precursor for creating molecules with enhanced chemical and physical properties, such as novel polymers, ligands for catalysis, and intermediates for new pharmaceutical candidates.[4] This guide serves as a technical resource for professionals leveraging these unique properties in their research and development endeavors.

Physicochemical Properties

Tetrafluorohydroquinone is a solid at room temperature, typically appearing as a white to light orange crystalline powder.[5][6] Its physical state is a consequence of strong intermolecular interactions, including hydrogen bonding. The high density of the compound is characteristic of polyfluorinated organic molecules.[7]

Table 1: Summary of Physical and Chemical Properties of **Tetrafluorohydroquinone**

Property	Value	Source(s)
IUPAC Name	2,3,5,6-tetrafluorobenzene-1,4-diol	[7]
CAS Number	771-63-1	[8][9]
Molecular Formula	C ₆ H ₂ F ₄ O ₂	[7][10]
Molecular Weight	182.07 g/mol	[7][10]
Appearance	White to light yellow to light orange powder/crystal	[5][11]
Melting Point	172-174 °C	[5][8]
Boiling Point	206 °C	[5][6]
Density	1.765 g/cm ³	[5][7]
Flash Point	78 °C	[5][7]
Solubility	Soluble in Methanol	[5]
pKa (Predicted)	5.90 ± 0.33	[5][11]

Note: The predicted pKa value suggests that **tetrafluorohydroquinone** is significantly more acidic than hydroquinone ($\text{pKa1} \approx 10$), a direct consequence of the inductive effect of the four fluorine atoms.^[12]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of **tetrafluorohydroquinone**. Due to the molecule's high degree of symmetry (D_{2h} point group), its NMR spectra are notably simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H -NMR: The proton NMR spectrum is expected to show a single resonance corresponding to the two equivalent hydroxyl protons. The chemical shift of this peak will be dependent on the solvent and concentration.
- ^{13}C -NMR: The proton-decoupled ^{13}C -NMR spectrum will exhibit two distinct signals due to the molecular symmetry.^[8]
 - One signal corresponds to the two equivalent carbons attached to the hydroxyl groups (C-O).
 - A second signal, characteristically split into a triplet by the adjacent fluorine atoms (due to one-bond ^{13}C - ^{19}F coupling), corresponds to the four equivalent carbons attached to fluorine (C-F). The C-F coupling constants are typically large.
- ^{19}F -NMR: The proton-decoupled ^{19}F -NMR spectrum will show a single resonance for the four equivalent fluorine atoms.

Table 2: Predicted NMR Spectral Data

Nucleus	Chemical Shift (δ) Range (ppm)	Multiplicity	Coupling Constant (J)	Notes
^1H	Variable (e.g., 5.0 - 9.0)	Singlet (broad)	N/A	Highly dependent on solvent, temperature, and concentration.
^{13}C	~125-135	Multiplet	$^1\text{J}(\text{C},\text{F}) \approx 240\text{-}260\text{ Hz}$	Signal for C-F carbons.
~140-150	Multiplet	$^2\text{J}(\text{C},\text{F}) \approx 10\text{-}20\text{ Hz}$	Signal for C-OH carbons.	
^{19}F	~ -140 to -160	Singlet	N/A	Relative to CFCl_3 .

Infrared (IR) Spectroscopy

The IR spectrum of **tetrafluorohydroquinone** is characterized by a strong, broad absorption band in the region of $3200\text{-}3500\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. Strong absorptions corresponding to C-F stretching are expected in the $1100\text{-}1300\text{ cm}^{-1}$ region. Aromatic C=C stretching vibrations will appear in the $1450\text{-}1600\text{ cm}^{-1}$ range.[\[13\]](#)

Mass Spectrometry (MS)

Upon electron ionization, the mass spectrum of **tetrafluorohydroquinone** will show a prominent molecular ion (M^+) peak at $m/z = 182$. Subsequent fragmentation may involve the loss of CO, CHO, or HF, which are common fragmentation pathways for phenols and fluorinated aromatic compounds.[\[14\]](#)

Chemical Reactivity and Redox Behavior

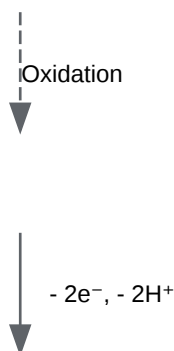
The chemical behavior of **tetrafluorohydroquinone** is dominated by the properties of its hydroxyl groups and its capacity to undergo oxidation.

Acidity and Derivatization

The hydroxyl groups are acidic and can be deprotonated with a suitable base to form the corresponding phenoxide(s). These phenoxides are excellent nucleophiles and can be used in a variety of reactions, such as Williamson ether synthesis or esterification, to produce a wide range of derivatives.[4]

Oxidation to Tetrafluoro-p-benzoquinone

One of the most important chemical properties of **tetrafluorohydroquinone** is its facile oxidation to the corresponding p-quinone, tetrafluoro-1,4-benzoquinone.[10] This conversion is a two-proton, two-electron process. The high redox potential of the TFHQ/TFQ couple makes it a useful component in materials science, particularly in the development of electrolytes for redox flow batteries.[15] Strong oxidizing agents like ceric ammonium nitrate (CAN) are highly effective for this transformation.[4][15]



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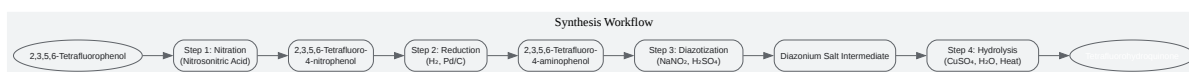
*Oxidation of **Tetrafluorohydroquinone** to Tetrafluoro-1,4-benzoquinone.*

Experimental Protocols

Synthesis of Tetrafluorohydroquinone

The following multi-step protocol is adapted from a patented industrial process and provides a reliable route to high-purity **tetrafluorohydroquinone** with a good overall yield.[9]

Causality: This synthesis proceeds by first nitrating a readily available fluorinated phenol. The nitro group is then reduced to an amine, which is subsequently converted to a diazonium salt. The crucial step is the hydrolysis of this unstable diazonium salt in the presence of a copper catalyst to yield the final hydroquinone product. Each step is chosen for its high efficiency and scalability.



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*Multi-step synthesis pathway for **Tetrafluorohydroquinone**.*

Protocol:

- **Step 1: Nitration.** In a suitable reactor, mix 2,3,5,6-tetrafluorophenol (1 eq) with a solvent such as tetrachloroethylene. At 45-50 °C, add nitrosulphuric acid (approx. 1.2 eq). Maintain the reaction for 3-4 hours. After cooling, wash the mixture with water, separate the layers, and concentrate the organic phase to obtain crude 2,3,5,6-tetrafluoro-4-nitrophenol.
- **Step 2: Reduction.** Dissolve the crude nitrophenol from Step 1 in ethanol in an autoclave. Add a catalytic amount of 5% Palladium on Carbon (Pd/C). Pressurize the reactor with hydrogen gas (e.g., 5 bar) and heat to 40 °C. After 6 hours, cool the reactor, filter off the catalyst, and concentrate the filtrate to yield 2,3,5,6-tetrafluoro-4-aminophenol.
- **Step 3: Diazotization.** Prepare a mixture of the aminophenol from Step 2 in water and concentrated sulfuric acid. Cool the mixture to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature. Stir for an additional hour to ensure complete formation of the diazonium salt.

- Step 4: Hydrolysis. In a separate flask, prepare a mixture of copper (II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, catalytic amount) in water and toluene, and heat it to 110 °C. Add the cold diazonium salt solution from Step 3 to this hot mixture over 2 hours. Reflux for an additional 2 hours.
- Work-up and Purification. After cooling, separate the layers. Extract the aqueous layer with toluene. Combine the organic layers and extract the product into an aqueous potassium hydroxide solution (e.g., 5-10% w/v). Acidify the basic aqueous extract with hydrochloric acid to precipitate the crude **tetrafluorohydroquinone**. Collect the solid by filtration and dry under vacuum. The product can be further purified by recrystallization.[9]

Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying solid compounds.[16][17] The choice of solvent is critical: the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows impurities to remain in the solution (mother liquor) as the pure compound crystallizes upon cooling.

Protocol:

- Place the crude **tetrafluorohydroquinone** in an Erlenmeyer flask.
- Add a minimal amount of a suitable solvent, such as methanol or an ethanol/water mixture, to just dissolve the solid upon heating.[5][18]
- Heat the mixture gently with stirring until the solid is completely dissolved.
- If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize yield, the flask can be placed in an ice bath for 30 minutes.
- Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Oxidation to Tetrafluoro-1,4-benzoquinone

Causality: Ceric ammonium nitrate (CAN) is a powerful one-electron oxidizing agent that is particularly effective for the oxidation of hydroquinones and their ethers to the corresponding quinones.^{[4][15]} The reaction is typically fast and clean, proceeding in a polar solvent system.

Protocol:

- Dissolve **tetrafluorohydroquinone** (1 eq) in acetonitrile in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Separately, prepare a solution of ceric ammonium nitrate (2.2 eq) in water.
- Add the CAN solution dropwise to the stirred TFHQ solution over 15-20 minutes. The color of the reaction mixture will change, indicating oxidation.
- After the addition is complete, stir the reaction at 0 °C for an additional 30-45 minutes.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to obtain the crude tetrafluoro-1,4-benzoquinone, which can be purified by sublimation or recrystallization.

Applications in Drug Discovery and Development

The hydroquinone and quinone scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous natural products and synthetic drugs, particularly in oncology.^{[19][20]} The introduction of fluorine can significantly enhance the therapeutic potential of these scaffolds.^{[1][2][21]}

- **Enhanced Potency and Selectivity:** Fluorine's electronegativity can alter the electronic environment of the molecule, potentially leading to stronger and more selective interactions with biological targets like enzymes or receptors.^[1]

- Improved Pharmacokinetics: Replacing a C-H bond with a C-F bond can block metabolic oxidation at that site, increasing the metabolic stability and half-life of a drug candidate.[\[3\]](#) Fluorination can also modulate lipophilicity, which affects membrane permeability and bioavailability.[\[2\]](#)
- Precursor for Complex Molecules: **Tetrafluorohydroquinone** serves as a key starting material for building more complex drug candidates. Its hydroxyl groups provide handles for synthetic elaboration, allowing for the attachment of various pharmacophores to the stable, fluorinated core. This is particularly relevant in the design of novel anthraquinone derivatives for anticancer applications and other heterocyclic systems with potential antiviral activity.[\[19\]](#) [\[22\]](#)[\[23\]](#)[\[24\]](#)

Safety and Handling

Tetrafluorohydroquinone is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: Harmful if swallowed (H302) and causes serious eye damage (H318). It may also cause skin and respiratory irritation.[\[6\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. Use a dust mask or handle in a well-ventilated fume hood to avoid inhalation of the powder.[\[9\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[\[10\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tetrafluorohydroquinone is a highly functionalized building block with a unique combination of physical and chemical properties conferred by its perfluorinated aromatic core. Its distinct spectroscopic signature, predictable reactivity, and modulated redox potential make it a compound of great utility. For researchers in drug discovery, it offers a robust scaffold for developing novel therapeutics with potentially enhanced pharmacokinetic and

pharmacodynamic profiles. For materials scientists, its electrochemical properties are of interest for energy storage applications. The experimental protocols and data provided in this guide are intended to facilitate the safe and effective use of **tetrafluorohydroquinone** in advancing these fields of research.

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